Octadecyl 2-ethylhexanoate
CAS No.: 59130-70-0
Cat. No.: VC3774106
Molecular Formula: C26H52O2
Molecular Weight: 396.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 59130-70-0 |
---|---|
Molecular Formula | C26H52O2 |
Molecular Weight | 396.7 g/mol |
IUPAC Name | octadecyl 2-ethylhexanoate |
Standard InChI | InChI=1S/C26H52O2/c1-4-7-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-28-26(27)25(6-3)23-8-5-2/h25H,4-24H2,1-3H3 |
Standard InChI Key | PIUVNPNBPWVVKZ-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCCCCCCCCCOC(=O)C(CC)CCCC |
Canonical SMILES | CCCCCCCCCCCCCCCCCCOC(=O)C(CC)CCCC |
Introduction
The chemical identification of octadecyl 2-ethylhexanoate is well-established, with a CAS number of 59130-70-0 and a molecular formula of C26H52O2. Its systematic IUPAC name accurately reflects its structural composition, providing a standardized reference point for researchers and manufacturers. Beyond its cosmetic applications, this compound has demonstrated utility in diverse fields including polymer science, environmental chemistry, food industry analysis, and biomedical research.
The growing interest in octadecyl 2-ethylhexanoate stems from its multifunctional nature and relatively favorable safety profile. Research continues to expand our understanding of its potential applications and mechanisms of action, opening new avenues for its utilization in both established and emerging technologies.
Chemical Structure and Properties
Molecular Characteristics
Octadecyl 2-ethylhexanoate possesses a distinctive molecular structure that directly influences its physicochemical behavior and practical applications. The compound consists of an octadecanol chain (C18H37OH) esterified with 2-ethylhexanoic acid (C8H16O2). This results in a branched ester with a molecular formula of C26H52O2 and a molecular weight of 396.7 g/mol.
The structural configuration features a long, straight carbon chain derived from octadecanol, connected via an ester bond to the branched 2-ethylhexanoic acid moiety. The ester linkage (C-O-C=O) serves as the central functional group, determining many of the compound's chemical and physical properties. The extended hydrocarbon chain contributes to its pronounced hydrophobic character, while the ester group provides limited polarity that influences its solubility characteristics and intermolecular interactions.
From a chemical informatics perspective, octadecyl 2-ethylhexanoate is represented by specific identifiers that facilitate its unambiguous identification in chemical databases and scientific literature. These include its InChI code (InChI=1S/C26H52O2/c1-4-7-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-28-26(27)25(6-3)23-8-5-2/h25H,4-24H2,1-3H3) and canonical SMILES notation (CCCCCCCCCCCCCCCCCCOC(=O)C(CC)CCCC), which precisely define its structural arrangement at the molecular level.
Physical and Chemical Properties
Octadecyl 2-ethylhexanoate exists as a liquid at standard temperature and pressure, a physical state that facilitates its incorporation into various product formulations, particularly in cosmetics and personal care items. Its physical appearance aligns with expectations for a long-chain ester, reflecting the influence of intermolecular forces characteristic of such compounds.
The compound exhibits limited water solubility due to its predominantly hydrophobic nature, while demonstrating good solubility in organic solvents such as alcohols, esters, and hydrocarbons. This solubility profile influences its application methodologies and formulation considerations across different industries. The balance between its hydrophobic character and the polar ester group contributes to its effectiveness as an emollient and skin conditioning agent.
From a chemical reactivity standpoint, octadecyl 2-ethylhexanoate primarily undergoes reactions typical of esters, including hydrolysis and transesterification. These reactions form the basis for its metabolic fate in biological systems and its transformations in various application environments. Under appropriate catalytic conditions, the ester bond can be cleaved to regenerate its constituent alcohol and acid components.
The key physical and chemical properties of octadecyl 2-ethylhexanoate are summarized in the following table:
Property | Value/Description |
---|---|
IUPAC Name | Octadecyl 2-ethylhexanoate |
CAS Number | 59130-70-0 |
Molecular Formula | C26H52O2 |
Molecular Weight | 396.7 g/mol |
Physical State | Liquid |
Appearance | Clear liquid |
Solubility | Insoluble in water; soluble in organic solvents |
Primary Functional Group | Ester |
Chemical Stability | Stable under normal conditions |
Key Characteristic | Strong emollient properties |
Synthesis and Preparation
Laboratory Synthesis Methods
The laboratory synthesis of octadecyl 2-ethylhexanoate primarily involves the esterification of octadecanol with 2-ethylhexanoic acid. This reaction represents a classic example of Fischer esterification, requiring careful control of reaction conditions to achieve optimal yields and product purity. The process typically employs an acid catalyst, with sulfuric acid or p-toluenesulfonic acid being common choices due to their effectiveness in promoting the formation of the ester bond.
The general reaction proceeds through the nucleophilic attack of the hydroxyl group of octadecanol on the carbonyl carbon of 2-ethylhexanoic acid, followed by elimination of water. To drive the reaction toward completion, reflux conditions are typically employed, often with the implementation of a water removal strategy such as azeotropic distillation using a Dean-Stark apparatus. This approach shifts the equilibrium favorably toward the ester product by removing water from the reaction mixture.
Industrial Production Approaches
Industrial production of octadecyl 2-ethylhexanoate represents a scaled-up version of laboratory methods, with modifications to enhance efficiency, consistency, and cost-effectiveness. In industrial settings, continuous flow reactors are commonly employed to facilitate larger-scale production while maintaining precise control over reaction conditions. This approach enables continuous feeding of reactants and removal of products, significantly improving throughput compared to batch processes.
The industrial synthesis typically optimizes catalyst selection, reaction temperature, pressure, and residence time to maximize conversion rates and minimize side reactions. Heterogeneous acid catalysts, such as ion exchange resins or supported acids, are often preferred over homogeneous catalysts due to their ease of separation from the product stream and potential for reuse, reducing both waste generation and operational costs.
Post-reaction processing in industrial production involves a series of purification steps, potentially including neutralization of residual acid catalyst, washing to remove impurities, and distillation to achieve the desired product specification. Quality control measures throughout the production process ensure consistency in the final product's physical and chemical characteristics, a critical consideration for applications in regulated industries such as cosmetics and pharmaceuticals.
Chemical Reactivity
Hydrolysis Reactions
Octadecyl 2-ethylhexanoate, like other esters, undergoes hydrolysis reactions that cleave the ester bond, resulting in the regeneration of its constituent components: octadecanol and 2-ethylhexanoic acid. This reaction represents a fundamental aspect of the compound's chemical behavior and has implications for its stability, metabolic fate, and environmental persistence. Hydrolysis can proceed under either acidic or basic conditions, though the mechanisms differ significantly between these pathways.
Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by water. The reaction proceeds through a tetrahedral intermediate, ultimately resulting in the cleavage of the ester bond. Base-catalyzed hydrolysis (saponification) involves the direct nucleophilic attack of hydroxide ions on the carbonyl carbon, similarly proceeding through a tetrahedral intermediate before ester bond cleavage. The rate and extent of these hydrolysis reactions depend on factors including pH, temperature, and the presence of catalysts.
In biological systems, enzymatic hydrolysis of octadecyl 2-ethylhexanoate can occur through the action of esterases, which catalyze the cleavage of the ester bond under physiological conditions. This enzymatic hydrolysis plays a role in the compound's metabolism and potential biological activities, influencing its safety profile and pharmacokinetic properties when used in cosmetic or pharmaceutical applications.
Transesterification Reactions
Transesterification represents another significant reaction pathway for octadecyl 2-ethylhexanoate, involving the exchange of the alkoxy group (octadecyloxy) with another alcohol to form a new ester and octadecanol. This reaction has implications for both the industrial production of related esters and the compound's transformations in various application contexts. Like hydrolysis, transesterification can proceed under acid or base catalysis, with the mechanism following similar principles of nucleophilic attack on the carbonyl carbon.
The transesterification of octadecyl 2-ethylhexanoate with lower alcohols such as methanol or ethanol produces methyl or ethyl 2-ethylhexanoate, respectively, along with octadecanol. These reactions typically require a catalyst, with common options including sulfuric acid for acid-catalyzed transesterification or alkali metal alkoxides (e.g., sodium methoxide) for base-catalyzed processes. The equilibrium nature of transesterification necessitates strategies to drive the reaction toward completion, such as using an excess of the alcohol reactant or removing one of the products from the reaction mixture.
From an industrial perspective, transesterification reactions provide routes for converting octadecyl 2-ethylhexanoate into other valuable ester products or for recycling its constituent components. This versatility contributes to the compound's potential role in green chemistry approaches, where recovery and reuse of chemical building blocks align with sustainability objectives.
Applications and Uses
Cosmetic Industry Applications
The effectiveness of octadecyl 2-ethylhexanoate as an emollient stems from its molecular structure, particularly its long hydrocarbon chain that interacts favorably with the lipid components of the skin. This interaction helps to restore and maintain the skin's natural barrier function, reducing transepidermal water loss and enhancing hydration. The compound's light feel and spreadability further contribute to its popularity in cosmetic formulations, providing benefits without the heaviness or greasiness associated with some alternative emollients.
Beyond basic moisturization, octadecyl 2-ethylhexanoate contributes to the stability and texture of cosmetic formulations. Its compatibility with a wide range of cosmetic ingredients facilitates its incorporation into diverse product types, from lightweight serums to richer creams and balms. The compound's relative stability to oxidation and hydrolysis under normal storage conditions supports product shelf life, an important consideration for commercial cosmetic products.
Polymer Science Utilization
In polymer science, octadecyl 2-ethylhexanoate serves notable functions, particularly as a catalyst in the production of specific polymers such as poly-L-lactic acid and its copolymers. These biodegradable polymers have gained significant attention in medical applications, including cranial surgery, due to their biocompatibility and controlled degradation profiles. The compound's role in facilitating these polymerization processes highlights its technical utility beyond consumer product applications.
The hydrophobic characteristics of octadecyl 2-ethylhexanoate contribute to enhanced mechanical properties when incorporated into polymer matrices. These improvements may include increased flexibility, improved durability, and altered surface properties that expand the range of potential applications for the resulting materials. Such modifications can be particularly valuable in developing advanced materials with tailored performance characteristics for specific end uses.
Research in polymer science continues to explore additional applications for octadecyl 2-ethylhexanoate, potentially including its use as a plasticizer, surface modifier, or component in specialty polymer blends. These investigations reflect the ongoing interest in leveraging the compound's unique properties to address challenges in materials science and expand the repertoire of available polymer technologies.
Environmental Chemistry Applications
In environmental chemistry, octadecyl 2-ethylhexanoate contributes to analytical methodologies, particularly in solid-phase extraction techniques used to analyze volatile organic compounds in water samples. This application leverages the compound's hydrophobic nature to selectively interact with and extract organic analytes from aqueous matrices, facilitating their subsequent analysis and quantification. Such capabilities support environmental monitoring efforts and water quality assessment initiatives.
The use of octadecyl-bonded silica (C18) in solid-phase extraction represents a practical implementation of the compound's chemical properties for environmental analysis. Research has demonstrated the effectiveness of these materials in extracting and concentrating organic pollutants from water samples, enhancing detection limits and improving analytical precision. These applications highlight the compound's role in addressing environmental challenges related to water pollution and contaminant monitoring.
The utility of octadecyl 2-ethylhexanoate in environmental chemistry extends to its potential involvement in remediation technologies, though this area remains less extensively explored. Future research may investigate its incorporation into advanced sorbent materials or specialized filtration systems designed to remove specific classes of organic contaminants from environmental matrices. Such developments would further expand the compound's contributions to environmental protection and restoration efforts.
Biomedical Research Applications
Biomedical research represents an emerging area of application for octadecyl 2-ethylhexanoate, with investigations exploring its potential in various therapeutic contexts. Of particular interest is its role in synthesizing novel heterocyclic alkylphospholipids that exhibit antineoplastic activity. These compounds have demonstrated promise in inhibiting cancer cell growth, suggesting potential pathways for developing new cancer therapies. The structural contributions of octadecyl 2-ethylhexanoate to these bioactive compounds highlight its possible indirect role in advancing cancer treatment modalities.
Research has also examined the compound's interactions with the central nervous system, particularly its potential influence on neurotransmission pathways. While this area remains in earlier stages of investigation, preliminary findings suggest possible neurological effects that merit further exploration. Such research may eventually identify novel applications in treating neurological disorders or enhancing our understanding of neurotransmission mechanisms.
The biomedical applications of octadecyl 2-ethylhexanoate extend to its potential use in drug delivery systems, where its lipophilic properties could facilitate the formulation of poorly water-soluble active pharmaceutical ingredients. By improving the solubility, stability, or bioavailability of therapeutic compounds, octadecyl 2-ethylhexanoate may contribute to more effective pharmaceutical formulations. These applications represent an area of ongoing research that may yield valuable innovations in drug delivery technology.
Microbial Strain | Effect of Octadecyl 2-ethylhexanoate |
---|---|
Staphylococcus spp. | Inhibited growth |
Enterobacteriaceae | Reduced viability |
Bacillus spp. | Moderate inhibition observed |
These antimicrobial properties, while less extensively studied than other aspects of the compound's biological activity, represent an area of potential interest for future research and application development. The combination of antimicrobial activity with the compound's established emollient properties could be particularly valuable in formulations where both characteristics are desirable, such as in certain personal care or wound care products.
Comparison with Similar Compounds
Octadecyl 2-ethylhexanoate belongs to a broader family of ester compounds used in cosmetics and other applications, and its properties and performance can be better understood through comparison with related substances. When compared to shorter-chain esters such as isopropyl myristate, octadecyl 2-ethylhexanoate demonstrates superior emollient properties due to its extended carbon chain. This structural difference contributes to enhanced film-forming capabilities and more effective barrier properties on the skin, though potentially at the cost of a slightly heavier skin feel.
Cetearyl ethylhexanoate, another related ester, shares some functional similarities with octadecyl 2-ethylhexanoate but differs in its alcohol component, which consists of a mixture of cetyl and stearyl alcohols rather than solely octadecanol. This compositional difference results in slightly altered physical properties and skin feel, with cetearyl ethylhexanoate potentially offering a different balance of spreadability and emollient effects. The choice between these related esters in cosmetic formulations often depends on specific texture and performance requirements.
Octyl palmitate represents another point of comparison, featuring a different acid component (palmitic acid) and a shorter alcohol chain (octanol) compared to octadecyl 2-ethylhexanoate. These structural differences influence properties including viscosity, spreadability, and skin penetration characteristics. The higher molecular weight of octadecyl 2-ethylhexanoate generally contributes to its enhanced stability and effectiveness in forming protective barriers, making it particularly suitable for applications requiring these properties.
A comparison of key characteristics among these related compounds is presented in the following table:
Compound | Carbon Chain Length | Emollient Properties | Spreadability | Stability |
---|---|---|---|---|
Octadecyl 2-ethylhexanoate | Long (C26) | Superior | Moderate | High |
Isopropyl myristate | Short (C17) | Moderate | Excellent | Moderate |
Cetearyl ethylhexanoate | Medium-Long (C24-C26) | Good | Good | Good |
Octyl palmitate | Medium (C24) | Good | Good | Moderate |
This comparative analysis highlights the unique position of octadecyl 2-ethylhexanoate within the spectrum of cosmetic esters, offering a specific combination of properties that make it particularly suitable for certain applications while potentially less optimal for others. Such comparisons guide formulators in selecting the most appropriate ester for specific product requirements and performance objectives.
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